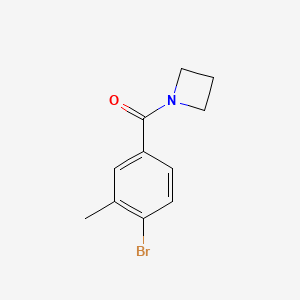

1-(4-Bromo-3-methylbenzoyl)azetidine

Vue d'ensemble

Description

Synthesis Analysis

Several methods exist for synthesizing azetidines. One approach involves the reduction of azetidinones (β-lactams) using reagents like lithium aluminum hydride . Another effective method combines lithium aluminum hydride with aluminum trichloride , generating “AlClH₂” and “AlCl₂H,” which facilitates azetidine formation. Additionally, a multistep route from 3-amino-1-propanol can yield azetidines. Regio- and diastereoselective synthesis of 2-arylazetidines can be achieved from appropriately substituted oxiranes via ring transformation .

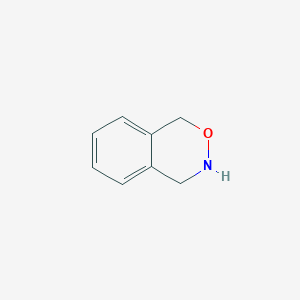

Molecular Structure Analysis

The azetidine ring consists of three carbon atoms and one nitrogen atom. Its unique four-membered scaffold, embedded with a polar nitrogen atom, plays a crucial role in medicinal chemistry. The ring strain (approximately 25.4 kcal/mol ) lies between that of less stable aziridines and unreactive pyrrolidines. This strain enables facile bond functionalization through C-N-C bond cleavage .

Chemical Reactions Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Azetidine derivatives, including structures similar to 1-(4-Bromo-3-methylbenzoyl)azetidine, have been synthesized and evaluated for their chemical properties and potential applications in various fields, such as medicinal chemistry and material science. For instance, the synthesis of 3-functionalized 3-methylazetidines provides access to novel azetidine derivatives with diverse functional groups, showcasing their utility in synthetic chemistry (Stankovic et al., 2012).

Biological and Pharmacological Potential 2. Azetidine derivatives have shown potential as bioactive compounds. In one study, azetidine derivatives were evaluated as dopamine antagonists, showing promising results in terms of biological activity. This indicates the potential application of such compounds in the development of drugs targeting dopaminergic pathways (Metkar et al., 2013).

- The antimicrobial activities of azetidinone derivatives have been investigated, with some compounds displaying promising antibacterial activities against various bacterial strains. This highlights the potential of azetidine derivatives in the development of new antimicrobial agents (Chopde et al., 2012).

Synthetic Applications and Methodology Development 4. Azetidine derivatives have been utilized as key intermediates in the synthesis of more complex molecules. For example, the preparation of functionalized azetidines from 3-bromo-3-ethylazetidines demonstrates the synthetic utility of azetidine derivatives in generating a wide array of structurally diverse compounds (Stankovic et al., 2013).

- The development of novel synthetic methodologies using azetidine derivatives has been reported. Such methodologies enable the efficient synthesis of azetidine-based compounds, which can be used as building blocks in various chemical syntheses (Hemming et al., 2014).

Material Science and Other Applications 6. Azetidine derivatives have also found applications in material science. For instance, the preparation of supramolecular extenders with precise chain lengths from azetidine derivatives has been demonstrated, highlighting their potential use in the synthesis of polyurethane elastomers and other polymer materials (Kuo et al., 2012).

Mécanisme D'action

The unique properties of azetidines, driven by their ring strain, allow for facile handling and reactivity. Under appropriate conditions, azetidines can undergo bond cleavage and functionalization. Their stability, combined with the embedded nitrogen atom, makes them valuable in drug design and synthetic chemistry .

Orientations Futures

Propriétés

IUPAC Name |

azetidin-1-yl-(4-bromo-3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYKAKOYINOWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)

![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)